1-(Methoxymethoxy)-2-(trifluoromethoxy)benzene
Overview
Description
1-(Methoxymethoxy)-2-(trifluoromethoxy)benzene is an organic compound characterized by the presence of both methoxymethoxy and trifluoromethoxy functional groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the reaction of a suitable benzene derivative with trifluoromethyl triflate, which acts as a source of the trifluoromethoxy group . The reaction conditions often require the presence of a base and an appropriate solvent to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(Methoxymethoxy)-2-(trifluoromethoxy)benzene can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions due to the electron-withdrawing nature of the trifluoromethoxy group.
Oxidation and Reduction Reactions: The methoxymethoxy group can be oxidized or reduced under specific conditions, leading to the formation of different products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halogens and nitrating agents, with conditions typically involving acidic or basic environments.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxymethoxy group can lead to the formation of aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups onto the benzene ring.
Scientific Research Applications
1-(Methoxymethoxy)-2-(trifluoromethoxy)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly those containing trifluoromethoxy groups.
Biology: The compound’s unique functional groups make it a valuable probe in studying enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism by which 1-(Methoxymethoxy)-2-(trifluoromethoxy)benzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethoxy group can enhance the compound’s binding affinity to these targets, while the methoxymethoxy group can modulate its reactivity and stability. These interactions can influence various biochemical pathways and processes.
Comparison with Similar Compounds
(Trifluoromethoxy)benzene: This compound lacks the methoxymethoxy group but shares the trifluoromethoxy functionality.
1-Methyl-3-(trifluoromethyl)benzene: Similar in structure but contains a trifluoromethyl group instead of a trifluoromethoxy group.
Uniqueness: 1-(Methoxymethoxy)-2-(trifluoromethoxy)benzene is unique due to the presence of both methoxymethoxy and trifluoromethoxy groups, which confer distinct chemical properties and reactivity. This dual functionality makes it a versatile compound in various applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
1-(methoxymethoxy)-2-(trifluoromethoxy)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3O3/c1-13-6-14-7-4-2-3-5-8(7)15-9(10,11)12/h2-5H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUFHTGIPVZIIFB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=CC=CC=C1OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90479342 | |
Record name | 1-(Methoxymethoxy)-2-(trifluoromethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90479342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
851341-36-1 | |
Record name | 1-(Methoxymethoxy)-2-(trifluoromethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90479342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 851341-36-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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